N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-24-11-3-2-4-13-15(11)18-17(26-13)19-16(21)14-8-9-7-10(20(22)23)5-6-12(9)25-14/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXSYVZXROZHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The benzothiophene ring can be synthesized through cyclization reactions involving thioureas or carbamothioates . The final step involves the coupling of the benzothiazole and benzothiophene rings under specific conditions, such as the presence of a base in a solvent like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used under conditions such as reflux or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Heterocyclic Core Variations
CBK77 (N-[6-Ethoxy-1,3-Benzothiazol-2-yl]-5-Nitrofuran-2-Carboxamide)
- Key Differences :
- Benzothiazole substituent: Ethoxy at 6-position (vs. methoxy at 4-position in the target compound).
- Core heterocycle: Nitrofuran (vs. nitrobenzothiophene).
- Activity : CBK77 exhibited significant UPS inhibition (EC₅₀ = 4.3 µM) and cytotoxicity, whereas the target compound showed minimal activity at concentrations <50 µM .
- SAR Insight : The ethoxy group at the 6-position and nitrofuran core enhance bioactivity, likely due to improved binding to target enzymes or increased cell permeability.
CBK277756 (N-(6-Amino-1,3-Benzothiazol-2-yl)-5-Nitrofuran-2-Carboxamide Hydrochloride)
- Key Differences: Benzothiazole substituent: Amino at 6-position. Core heterocycle: Nitrofuran.
BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-yl Amino) Acetamide)
- Key Differences: Benzothiazole substituent: Methoxy at 6-position. Functional group: Pyridinyl amino acetamide (vs. nitrobenzothiophene carboxamide).
- Activity: Demonstrated potent antimicrobial activity (MIC = 3.125–12.5 µg/ml), highlighting the importance of the pyridinyl amino group for antimicrobial efficacy .
Electronic and Steric Effects
Nitro Group Impact
- However, its placement on a benzothiophene (vs. furan in CBK77) introduces steric bulk, which may reduce binding affinity to UPS targets .
Halogenated Analogues (e.g., CBK277775)
- Structure : Features chloro and methyl substituents on benzothiazole.
Antimicrobial vs. UPS Activity
- Antimicrobial Benzothiazoles: Compounds like BTC-j and BTC-r (with nitro or methoxy substituents) show that substituent position and auxiliary functional groups (e.g., pyridinyl amino) are critical for antimicrobial activity .
- UPS-Inactive Compounds : The target compound’s lack of UPS inhibition contrasts with CBK77, underscoring the sensitivity of UPS targets to heterocyclic core modifications (furan vs. benzothiophene) .
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a methoxy group and a carboxylate group that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 339.368 g/mol |
| Density | 1.486 g/cm³ |
| Boiling Point | 522 °C at 760 mmHg |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi.
Case Study:
A study evaluated the compound's effectiveness against common bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Antioxidant Properties
The compound also displays antioxidant activity, crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and stabilize reactive oxygen species (ROS).
Research Findings:
In vitro assays revealed that this compound significantly reduced lipid peroxidation levels in cultured cells, suggesting its potential as a protective agent against oxidative damage .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting cytokine production. The modulation of inflammatory pathways can be critical in managing various inflammatory diseases.
Research Findings:
In a study involving human cell lines, treatment with this compound led to a significant reduction in the levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies.
Research Findings:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM), highlighting its potential as an anticancer agent . Moreover, the compound has shown promise in inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism: Disruption of microbial cell membranes.
- Antioxidant Mechanism: Scavenging of free radicals.
- Anti-inflammatory Mechanism: Inhibition of cytokine production.
- Anticancer Mechanism: Induction of apoptosis through modulation of signaling pathways.
Q & A
Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Functional Group Modifications : Introduce polar groups (e.g., -OH, -SO₃H) on the methoxy or nitro substituents.
- Salt/Cocrystal Formation : Screen with GRAS counterions (e.g., sodium, lysine) using solvent-drop grinding.
- LogP Optimization : Predict via ChemAxon or ACD/Labs to balance hydrophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
